molecular formula C16H15N3O2S2 B3017239 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide CAS No. 941005-49-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide

Cat. No.: B3017239
CAS No.: 941005-49-8
M. Wt: 345.44
InChI Key: JOHFVWNVMCKUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research conducted by Kobzar, Sych, and Perekhoda (2019) demonstrates that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide, have shown promising antimicrobial and antifungal activity. These compounds were found to be sensitive to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. One specific compound identified in this study for further investigation demonstrated high antimicrobial activity (Kobzar, Sych, & Perekhoda, 2019).

Glutaminase Inhibition

A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are closely related to the compound , revealed their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, showed similar potency to BPTES and demonstrated anticancer potential in both in vitro and mouse xenograft models of lymphoma B cells (Shukla et al., 2012).

Carbonic Anhydrase Inhibition

Büyükkıdan et al. (2013) synthesized novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, which demonstrated strong carbonic anhydrase (CA) inhibitory properties. These compounds, which are structurally related to the specified compound, were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing the inhibitory effects of the control compound acetazolamide (AAZ) (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Potential Anticancer Properties

Gomha et al. (2017) explored a series of thiazole and 1,3,4-thiadiazole derivatives, including molecules structurally similar to the specified compound, as potent anticancer agents. The synthesized compounds were evaluated against Hepatocellular carcinoma cell line (HepG-2), and some showed significant anticancer activity, suggesting a potential for these compounds in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other thiadiazole derivatives . Additionally, studies could be conducted to further understand its physical and chemical properties and to develop methods for its synthesis .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-3-22-16-19-18-15(23-16)17-14(20)12-9-13(21-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHFVWNVMCKUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.